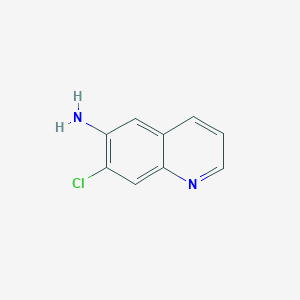

7-Chloroquinolin-6-amine

Description

Structure

3D Structure

Properties

CAS No. |

6312-75-0 |

|---|---|

Molecular Formula |

C9H7ClN2 |

Molecular Weight |

178.62 g/mol |

IUPAC Name |

7-chloroquinolin-6-amine |

InChI |

InChI=1S/C9H7ClN2/c10-7-5-9-6(4-8(7)11)2-1-3-12-9/h1-5H,11H2 |

InChI Key |

DBVDLJVHSXUURU-UHFFFAOYSA-N |

SMILES |

C1=CC2=CC(=C(C=C2N=C1)Cl)N |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)Cl)N |

Other CAS No. |

6312-75-0 |

Origin of Product |

United States |

Synthetic Methodologies for 7 Chloroquinoline Derivatives with Focus on Amino Substituted Isomers

Precursor Synthesis and Building Blocks for the 7-Chloroquinoline (B30040) Core

The foundation of any complex molecule synthesis lies in the efficient preparation of its core structure. For 7-chloroquinoline derivatives, two precursors are of particular importance: 7-chloroquinoline-6-carbaldehyde, which provides a handle for further modification at the 6-position, and 4,7-dichloroquinoline (B193633), a versatile intermediate for introducing substituents at the 4-position.

Synthesis of 7-Chloroquinoline-6-carbaldehyde as an Intermediate

The introduction of a formyl group (-CHO) onto the quinoline (B57606) ring, creating a carbaldehyde, is a crucial step for building more complex molecules. The Vilsmeier-Haack reaction is a powerful and widely used method for this purpose. This reaction employs a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to introduce a formyl group onto electron-rich aromatic and heteroaromatic rings. ijsr.net The reaction proceeds via an electrophilic substitution, where the intermediate iminium salt attacks the aromatic ring, followed by hydrolysis to yield the aldehyde. ijsr.net This method is highly effective for synthesizing a variety of quinoline-3-carbaldehydes, which serve as versatile intermediates for further chemical transformations. ijsr.netrsc.org

Approaches to 4,7-Dichloroquinoline as a Common Precursor

4,7-Dichloroquinoline is a pivotal intermediate in the synthesis of numerous compounds, including several well-known antimalarial drugs. wikipedia.orgchemicalbook.comchemicalbook.com Its preparation is well-established and can be achieved through several routes, most notably the Gould-Jacobs reaction. wikipedia.orgwikipedia.orgresearchgate.net

The Gould-Jacobs reaction typically involves the condensation of an aniline with an alkoxymethylenemalonic ester. For the synthesis of 4,7-dichloroquinoline, the process starts with 3-chloroaniline. This aniline is reacted with diethyl ethoxymethylenemalonate, which, upon heating, undergoes thermal cyclization to form the quinoline ring system. chemicalbook.comorgsyn.orggoogle.com The resulting product, a 4-hydroxy-7-chloro-3-quinolinecarboxylic acid ester, is then subjected to hydrolysis and decarboxylation. wikipedia.orgorgsyn.org The final step involves the conversion of the 4-hydroxy group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃), yielding 4,7-dichloroquinoline. wikipedia.orgchemicalbook.comorgsyn.org This multi-step process has been successfully scaled for industrial production. orgsyn.orggoogle.com

| Method | Starting Materials | Key Steps | Final Product |

| Gould-Jacobs Reaction | 3-Chloroaniline, Diethyl ethoxymethylenemalonate | 1. Condensation2. Thermal Cyclization3. Hydrolysis & Decarboxylation4. Chlorination with POCl₃ | 4,7-Dichloroquinoline |

| Alternative Route | 3-Chloroaniline, Diethyl oxaloacetate | 1. Condensation to form imine2. Cyclization in mineral oil3. Hydrolysis & Decarboxylation4. Chlorination with POCl₃ | 4,7-Dichloroquinoline |

Advanced Synthetic Approaches to 7-Chloroquinoline-Containing Structures

With the 7-chloroquinoline core in hand, chemists can employ a variety of modern synthetic techniques to introduce functional groups and build more complex architectures. These methods offer greater efficiency, selectivity, and access to a wider range of chemical diversity.

Nucleophilic Aromatic Substitution Strategies for Amino Functionalization

Nucleophilic aromatic substitution (SNAr) is a primary strategy for introducing amino groups onto the chloroquinoline ring. The chlorine atom at the C4 position of 4,7-dichloroquinoline is significantly more reactive towards nucleophiles than the chlorine at the C7 position. wikipedia.orgtandfonline.com This enhanced reactivity is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. tandfonline.comlibretexts.org

This regioselectivity allows for the selective replacement of the C4 chlorine by an amine nucleophile, leaving the C7 chlorine intact. wikipedia.orgtandfonline.com This reaction is fundamental to the synthesis of many 4-aminoquinoline (B48711) drugs. wikipedia.org While the C4 position is more reactive, functionalization at the C7 position can also be achieved, often through metal-catalyzed cross-coupling reactions like the Ullmann condensation or Buchwald-Hartwig amination, which are powerful methods for forming carbon-nitrogen bonds. nih.govresearchgate.net

| Position | Reaction Type | Typical Reagents | Key Feature |

| C4 | Nucleophilic Aromatic Substitution (SNAr) | Primary or Secondary Amines | High reactivity allows for selective substitution without a catalyst. wikipedia.orgtandfonline.com |

| C7 | Palladium-catalyzed Amination (e.g., Buchwald-Hartwig) | Amines, Palladium catalyst (e.g., Pd(dba)₂), Ligand (e.g., DavePhos), Base (e.g., t-BuONa) | Enables C-N bond formation at the less reactive C7 position. researchgate.net |

Click Chemistry and Ultrasound-Assisted Synthesis for Derivatization

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmentally benign processes. "Click chemistry" and ultrasound-assisted synthesis are two such approaches that have been successfully applied to the derivatization of quinolines.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction. researchgate.net This reaction allows for the efficient and specific formation of 1,2,3-triazole rings by joining an azide-functionalized molecule with an alkyne-functionalized one. researchgate.netinnovareacademics.inresearchgate.net This strategy has been used to create novel quinoline-triazole hybrids, expanding the chemical space of quinoline derivatives. researchgate.netinnovareacademics.in

Ultrasound-Assisted Synthesis: The use of ultrasound irradiation can significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govrsc.org The phenomenon of acoustic cavitation enhances mass transfer and homogenization of the reaction mixture. nih.gov This green chemistry approach has been employed in the synthesis of various quinoline derivatives, including nucleophilic substitution reactions on 4,7-dichloroquinoline and the preparation of quinoline-imidazole hybrids. tandfonline.comnih.govrsc.orgmdpi.comsemanticscholar.org Studies have shown that ultrasound can reduce reaction times from hours to minutes and improve yields. rsc.orgmdpi.com

Mechanochemical Synthesis Approaches for Carbon-Nitrogen Bond Formation (General Relevance)

Mechanochemistry, particularly synthesis performed via ball milling, is an emerging green chemistry technique that involves conducting reactions in the solid state with minimal or no solvent. nih.govresearchgate.net The mechanical energy from grinding or milling induces chemical transformations. mdpi.com This solvent-free approach offers numerous advantages, including reduced waste, shorter reaction times, and access to different reaction pathways compared to solution-phase chemistry. nih.govresearchgate.netbeilstein-journals.org

While specific applications to 7-Chloroquinolin-6-amine are not detailed, the general utility of mechanochemistry for forming carbon-nitrogen (C-N) bonds is highly relevant. nih.gov Ball milling has been successfully used for the synthesis of a wide variety of nitrogen-containing heterocycles. nih.govmdpi.comresearchgate.net It has been shown to facilitate reactions like hydroamination and condensation reactions, which are fundamental to C-N bond formation. nih.govbeilstein-journals.org This technique represents a promising and sustainable alternative for the amination of aryl halides, including chloroquinoline derivatives. researchgate.net

Regioselective Synthesis of 7-Chloroquinoline Analogs

The targeted synthesis of specific isomers of substituted quinolines is a significant challenge in synthetic organic chemistry, primarily due to the differential reactivity of the various positions on the heterocyclic ring system. The electronic properties of the quinoline nucleus, influenced by the nitrogen atom, dictate the preferred sites for electrophilic and nucleophilic attack. Crafting synthetic strategies that override these inherent preferences to yield specific, less-favored isomers requires nuanced control of reaction conditions and reagents.

Strategies for Functionalization at C4 and C7 Positions

The functionalization of the 7-chloroquinoline scaffold, a core component of numerous important molecules, is dominated by reactions at the C4 and C7 positions. The chlorine atom at C7 and the activated C4 position are primary handles for introducing a variety of functional groups.

The C4 position of the quinoline ring is particularly susceptible to nucleophilic aromatic substitution (SNAr). This heightened reactivity is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer complex intermediate formed during the substitution process tandfonline.com. Consequently, the chlorine atom in 4,7-dichloroquinoline is preferentially displaced at the C4 position. This regioselectivity is a cornerstone for the synthesis of a vast library of 4-aminoquinoline derivatives nih.gov. For instance, reacting 4,7-dichloroquinoline with various primary or secondary amines under thermal or ultrasound-assisted conditions readily yields N-substituted 7-chloroquinolin-4-amines tandfonline.comnih.gov. This direct amination is a widely employed strategy, forming the basis for the synthesis of many biologically active compounds tandfonline.comnih.gov.

Beyond simple amination, metal-catalyzed cross-coupling reactions have emerged as powerful tools for C4 and C7 functionalization. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been successfully applied to dichloroquinolines, although selectivity can be a challenge researchgate.net. More advanced methods involve the use of organometallic reagents. For example, mixed lithium-magnesium reagents (Turbo Grignard reagents) can facilitate halogen-metal exchange. Specifically, reacting 7-chloro-4-iodoquinoline with i-PrMgCl·LiCl results in a highly selective iodine-magnesium exchange at the C4 position, generating a magnesiated intermediate that can be quenched with various electrophiles to introduce diverse functionalities exclusively at C4 durham.ac.uk.

Functionalization at the C7 position is generally more challenging due to its lower reactivity compared to C4 in SNAr reactions tandfonline.com. However, metal-assisted coupling reactions provide viable pathways. Ullmann, Suzuki, and Negishi coupling reactions have been utilized to introduce diaryl ether, biaryl, and alkylaryl substituents, respectively, at the C7 position of a 4-aminoquinoline core. These methods typically start with a 7-bromo-4-chloroquinoline intermediate, where the more reactive C4-chloro group is first substituted with an amine, followed by a metal-catalyzed reaction at the C7-bromo position nih.gov. Late-stage modification of the C7-chloro group is also possible, for example, through nucleophilic aromatic substitution with thiourea (B124793) or via nickel-catalyzed hydrodehalogenation nih.gov.

Table 1: Regioselective Functionalization Reactions at C4 and C7 of Chloroquinolines

| Position | Reaction Type | Reagents/Catalysts | Substrate | Product Type |

| C4 | Nucleophilic Aromatic Substitution (SNAr) | Primary/Secondary Amines | 4,7-Dichloroquinoline | 4-Amino-7-chloroquinolines |

| C4 | Halogen-Metal Exchange | i-PrMgCl·LiCl, then Electrophile (E+) | 7-Chloro-4-iodoquinoline | 4-Substituted-7-chloroquinolines |

| C7 | Suzuki Coupling | Arylboronic acid, Pd catalyst | 7-Bromo-4-aminoquinoline | 7-Aryl-4-aminoquinolines |

| C7 | Ullmann Coupling | Phenol, Cu catalyst | 7-Bromo-4-aminoquinoline | 7-Phenoxy-4-aminoquinolines |

| C7 | Nucleophilic Aromatic Substitution (SNAr) | Thiourea | Chloroquine (B1663885) | 7-Thiourea-quinoline derivative |

Synthetic Routes to 7-Chloroquinolin-6-yl Moieties and Related Structures

The synthesis of this compound presents a distinct regiochemical challenge compared to the more common 4-amino isomers. Direct amination is not a feasible route for the C6 position. Therefore, multi-step synthetic sequences are required, typically involving the introduction of a nitrogen-containing functional group onto the carbocyclic ring of the quinoline system, which is then converted to the amine.

A common and effective strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This approach necessitates the regioselective nitration of 7-chloroquinoline to produce 7-chloro-6-nitroquinoline as a key intermediate. The electrophilic nitration of the quinoline ring system is complex; the position of the incoming nitro group is highly dependent on reaction conditions and the nature of any existing substituents. Studies on the nitration of related heterocyclic systems, such as tetrahydroquinoline, have shown that achieving regioselectivity can be difficult, often resulting in mixtures of isomers researchgate.net. For 7-chloroquinoline, the directing effects of the chloro group and the quinoline nitrogen must be carefully considered to favor substitution at the C6 position over other possible sites like C5 or C8. A plausible route involves treating 7-chloroquinoline with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions to maximize the yield of the desired 6-nitro isomer.

Once the 7-chloro-6-nitroquinoline intermediate is obtained and purified, the final step is the reduction of the nitro group to the corresponding amine. This transformation is a standard procedure in organic synthesis and can be accomplished using a variety of reducing agents. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Alternatively, chemical reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or using reagents like sodium borohydride (NaBH₄) in the presence of a catalyst, can effectively yield the target this compound nih.govmdpi.com.

Table 2: Proposed Synthetic Pathway for this compound

| Step | Reaction | Key Reagents | Intermediate/Product | Purpose |

| 1 | Electrophilic Nitration | HNO₃ / H₂SO₄ | 7-Chloro-6-nitroquinoline | Introduction of a nitrogen functional group at the C6 position. |

| 2 | Nitro Group Reduction | H₂, Pd/C or Sn/HCl | This compound | Conversion of the nitro group to the target primary amine. |

This two-step sequence, beginning with regioselective nitration followed by reduction, represents the most logical and established methodology for accessing the 7-chloroquinolin-6-yl amine moiety, navigating the inherent regiochemical complexities of the quinoline ring system.

Molecular Design and Structural Modification Strategies for 7 Chloroquinoline Analogs

Derivatization at the Amino Group of 7-Chloroaminoquinolines

The incorporation of arylamide, arylsulfonamide, N-arylurea, and N-arylthiourea functionalities onto the 7-chloroaminoquinoline scaffold has yielded compounds with significant biological potential.

Arylamide Derivatives : The synthesis of N-(7-chloroquinolin-2-yl)benzamides represents a notable example of arylamide derivatization. One reported synthesis involves a three-step sequence starting from 4,7-dichloroquinoline (B193633). mdpi.com The process includes N-oxidation of the quinoline (B57606), followed by a C2-functionalization to form the amide, and finally a nucleophilic aromatic substitution (SNAr) at the C4 position with morpholine. mdpi.com The structure of the resulting benzamide, N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, has been confirmed using FT-IR, 1H-NMR, 13C-NMR, and ESI-MS techniques. mdpi.com

Arylsulfonamide Derivatives : Hybrid molecules containing both the 7-chloroquinoline (B30040) and sulfonamide moieties have been synthesized and evaluated. One common synthetic route involves the reaction of 4,7-dichloroquinoline with various sulfonamides in ethanol, using p-dodecylbenzenesulfonic acid (DBSA) as a Brønsted acid catalyst. future-science.com This method has been used to produce a series of 7-Chloro-N-(4-[substituted]sulfonyl]phenyl)quinolin-4-amine derivatives in excellent yields. future-science.com

N-Arylurea and N-Arylthiourea Moieties : The synthesis of new 7-chloroquinolinyl thiourea (B124793) derivatives has been accomplished starting from the corresponding chloroquinoline isothiocyanates. researchgate.net These compounds have been investigated for their potential as antimalarial and anticancer agents. researchgate.netresearchgate.net While specific examples for N-arylurea derivatives of 7-chloroaminoquinoline are less prominent in the immediate literature, their synthesis would typically involve the reaction of a 7-chloroaminoquinoline with an appropriate aryl isocyanate.

Table 1: Derivatization at the Amino Group of 7-Chloroaminoquinolines

| Moiety | Synthetic Precursor(s) | Key Reaction Type | Example Product |

|---|---|---|---|

| Arylamide | 4,7-dichloroquinoline, Benzonitrile, Morpholine | N-Oxidation, Amide formation, SNAr | N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide mdpi.com |

| Arylsulfonamide | 4,7-dichloroquinoline, Aryl sulfonamides | Catalytic Nucleophilic Substitution | 7-Chloro-N-(4-[piperidin-1-ylsulfonyl]phenyl)quinolin-4-amine future-science.com |

| N-Arylthiourea | 4,7-dichloroquinoline isothiocyanate | Nucleophilic addition | 7-chloroquinolinyl thiourea derivatives researchgate.net |

Hybridization with Other Bioactive Pharmacophores (e.g., Triazoles, Sulfonamides)

Molecular hybridization, the strategy of covalently linking two or more pharmacophores, aims to create new molecules with multiple modes of action or improved activity profiles. The 7-chloroquinoline nucleus has been successfully hybridized with several bioactive moieties, most notably triazoles and sulfonamides. researchgate.net

Triazole Hybrids : The 1,2,3-triazole ring is a popular linker in medicinal chemistry. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, is the predominant method for synthesizing 7-chloroquinoline-triazole hybrids. future-science.com This reaction typically involves the 1,3-dipolar cycloaddition between a 4-azido-7-chloroquinoline intermediate and various terminal alkynes. future-science.comcambridgemedchemconsulting.com This versatile method has been used to generate large libraries of derivatives for biological screening. future-science.com Ultrasound irradiation has also been employed to accelerate the click synthesis of these hybrids. nih.gov

Sulfonamide Hybrids : As mentioned previously, 7-chloroquinoline has been tethered to sulfonamides. researchgate.netcambridgemedchemconsulting.com In a more complex hybridization strategy, sulfonamide moieties have been linked to 7-chloroquinoline via a mdpi.comnih.govdurham.ac.uk-triazole scaffold. researchgate.netcambridgemedchemconsulting.com This three-part hybridization is also achieved under click reaction conditions, combining sulfonamide-based alkynes with 4-azido-7-chloroquinoline. future-science.com Additionally, novel 7-chloroquinoline hybrid sulfonamide-based pyrazolylpyrazoline derivatives have been synthesized to explore new antitubercular agents. nih.govdrughunter.com

Table 2: Hybridization of 7-Chloroquinoline with Bioactive Pharmacophores

| Hybrid Partner | Linker | Synthetic Method |

|---|---|---|

| Triazole | Direct covalent bond | Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) future-science.comcambridgemedchemconsulting.com |

| Sulfonamide | Direct covalent bond | Brønsted Acid-Catalyzed Nucleophilic Substitution future-science.com |

| Sulfonamide | 1,2,3-Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) researchgate.netcambridgemedchemconsulting.com |

| Pyrazolylpyrazoline | Direct covalent bond | Multi-step synthesis involving chalcone (B49325) intermediates nih.govdrughunter.com |

Integration of Hydrazone and Related Structures

The hydrazone moiety (-NH-N=CH-) is a valuable pharmacophore known for a wide spectrum of biological activities. nih.gov Integrating this structure into the 7-chloroquinoline framework has produced numerous derivatives with potent pharmacological effects. nih.govdurham.ac.uk

The general synthesis of 7-chloroquinoline hydrazone derivatives involves the condensation reaction between a hydrazine (B178648) derivative of 7-chloroquinoline (such as 7-chloro-4-hydrazinylquinoline) and a variety of aldehydes or ketones. nih.govresearchgate.net The reaction is typically carried out by refluxing the reactants in a solvent like ethanol. nih.gov This straightforward synthesis allows for extensive chemical modulation, primarily by varying the structure of the aldehyde or ketone, leading to a diverse range of aryl and heteroaryl hydrazones. nih.govresearchgate.net These derivatives have been extensively investigated for anticancer, antimalarial, antileishmanial, and antifungal activities. nih.govdurham.ac.uk

Table 3: Research on 7-Chloroquinoline Hydrazone Derivatives

| Derivative Type | Synthetic Approach | Investigated Biological Activity |

|---|---|---|

| 7-Chloroquinolinehydrazones | Condensation of 7-chloroquinoline hydrazine with aldehydes/ketones | Anticancer nih.gov |

| 7-Chloroquinolin-4-yl Arylhydrazones | Condensation of 7-chloro-4-hydrazinylquinoline with aryl aldehydes | Antifungal durham.ac.ukresearchgate.net |

| 4-Aminoquinoline-Hydrazine Hybrids | Hybridization of 4-aminoquinoline (B48711) with hydrazine groups | Antimalarial, Antileishmanial nih.gov |

Metal Complexation of 7-Chloroquinoline Ligands

The nitrogen atoms within the 7-chloroquinoline ring system are effective coordination sites for metal ions. The formation of metal complexes is another strategy to modify the biological properties of the parent ligand, potentially enhancing its efficacy or introducing new mechanisms of action. Copper(II) and Ruthenium(II) are two metals that have been extensively studied in this context.

Copper(II) complexes have been synthesized using 7-chloroquinoline-based ligands. In one example, [(7-chloroquinolin-4-yl)amino]acetophenones were used as ligands. mdpi.com The synthesis of the complexes involves refluxing a methanolic solution of the ligand with a copper(II) chloride solution. mdpi.com

Characterization of these copper(II) complexes is performed using a suite of spectroscopic and analytical techniques:

FTIR Spectroscopy is used to identify changes in vibrational frequencies upon coordination to the metal.

UV-Vis Spectroscopy provides information about the electronic transitions within the complex.

Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for paramagnetic Cu(II) complexes, giving insights into the coordination geometry. For the [(7-chloroquinolin-4-yl)amino]acetophenone complexes, EPR studies suggested a distorted tetrahedral coordination geometry. mdpi.com

Computational Studies , such as Density Functional Theory (DFT), are often used to calculate and confirm the optimized structures of the complexes. mdpi.com

Spectral results suggest that the ligand coordinates to the copper center through the endocyclic nitrogen of the quinoline ring. mdpi.com Other quinoline-derived Schiff-base ligands have also been used to successfully synthesize copper(II) complexes. researchgate.net

Ruthenium(II) complexes involving chloroquine (B1663885) (a 4-amino-7-chloroquinoline derivative) and its analogues have been synthesized and characterized. researchgate.net These complexes often feature a "piano stool" geometry, which is characteristic of half-sandwich organometallic compounds. researchgate.net

The synthesis typically involves reacting a ruthenium precursor, such as a [(p-cymene)RuCl₂]₂ dimer, with the chloroquine-based ligand. researchgate.net The resulting complexes exhibit different coordination modes depending on the specific ligand and reaction conditions:

η¹-N Coordination : In many cases, the chloroquine ligand binds to the ruthenium atom in a monodentate fashion through the quinoline ring's nitrogen atom.

η⁶-Arene Coordination : An unprecedented η⁶ bonding mode has been observed where the ruthenium coordinates to the carbocyclic (benzene) ring of the quinoline scaffold.

Chelating Coordination : When the side chain of the chloroquine analogue contains additional donor atoms (e.g., another nitrogen), it can act as a chelating ligand, binding to the ruthenium center through multiple atoms. researchgate.net

These complexes are characterized by NMR and FTIR spectroscopy, mass spectrometry, and in some cases, X-ray crystallography to definitively determine their molecular structure. researchgate.net

Table 4: Metal Complexes of 7-Chloroquinoline Ligands

| Metal | Ligand Type | Coordination Geometry/Mode | Characterization Techniques |

|---|---|---|---|

| Copper(II) | [(7-chloroquinolin-4-yl)amino]acetophenones | Distorted Tetrahedral | FTIR, UV-Vis, EPR, DFT mdpi.com |

| Ruthenium(II) | Chloroquine / Chloroquine Analogues | Piano Stool; η¹-N, η⁶-Arene, or Chelating | NMR, FTIR, Mass Spectrometry, X-ray Crystallography researchgate.net |

Exploration of Other Transition Metal Complexes for Enhanced Efficacy

The integration of transition metals into the molecular framework of 7-chloroquinoline derivatives represents a strategic approach to augment their biological activity. The formation of coordination complexes can significantly alter the parent molecule's physicochemical properties, leading to enhanced efficacy against various pathological targets.

Research has demonstrated that complexing 7-chloroquinoline-based ligands with metal ions can amplify their therapeutic potential. For instance, copper(II) complexes of [(7-chloroquinolin-4-yl)amino]acetophenones have been synthesized and characterized. nih.gov Spectroscopic and computational studies suggested that the ligand coordinates with the copper ion through the endocyclic nitrogen of the quinoline ring, forming a distorted tetrahedral geometry. nih.gov The resulting complexes exhibited increased antimalarial activity against Plasmodium falciparum compared to the free ligands, a finding supported by their high chemical activity predicted from a low HOMO-LUMO energy gap. nih.gov

Beyond copper, other transition metals have been explored. Ferrocene (B1249389), an organometallic compound containing iron, has been incorporated into the 7-chloroquinoline structure. A notable example, 7-chloro-4-[4-(7-chloro-4-quinolyl)-7-ferrocenylmethyl-1,4,7-triazacyclononan-1-yl]quinoline, demonstrated potent antimalarial activity in vitro against chloroquine-resistant strains of the parasite. nih.gov Similarly, derivatization of the fluoroquinolone ciprofloxacin (B1669076) with a ferrocene nucleus resulted in new compounds that were 10- to 100-fold more active than the parent drug against both chloroquine-susceptible and resistant P. falciparum strains. nih.gov

The application of transition metal complexes extends to anticancer research. Zirconium(IV) complexes with ligands such as 8-hydroxyquinoline (B1678124) and various Schiff bases have shown significant antiproliferative effects. mdpi.com Specifically, a zirconium(IV) complex demonstrated notable activity against the human colon carcinoma HCT-116 cell line. mdpi.com The enhanced biological activity of these metallocomplexes is often attributed to the higher Lewis acidity of the metal ion, which can facilitate more effective interactions with biological targets. mdpi.com The use of ligands like dithiocarbamates, which strongly coordinate metal cations, is another strategy to increase the anticancer activity of these complexes. mdpi.com

Rational Approaches to Structural Design for Modulated Biological Activity

Rational drug design, leveraging an understanding of structure-activity relationships (SAR), has been instrumental in the evolution of 7-chloroquinoline analogs. These approaches aim to overcome challenges like drug resistance and improve therapeutic profiles by making precise structural modifications.

A primary strategy is the modification of the side chain at the C4 position of the quinoline ring. Many potent quinoline compounds retain the 7-chloroquinoline nucleus but feature variations in the length and nature of their basic amine side chain. nih.gov For example, to combat chloroquine resistance, a class of "reversed chloroquines" was designed, which proved effective at low nanomolar concentrations against both sensitive and resistant strains of P. falciparum. nih.gov Further modifications at the C4 position, such as the introduction of a hydroxyl group to create 4-carbinol quinolines, have yielded compounds with interesting antiproliferative properties, where the hydroxyl group may act as a bioisostere for an amino group. durham.ac.uk

Molecular hybridization is another powerful rational approach, involving the covalent linking of the 7-chloroquinoline scaffold with another pharmacologically active moiety. This strategy aims to create a single molecule with a dual mode of action or improved pharmacokinetic properties.

Key Hybridization Strategies:

Chalcone Hybrids : The 7-chloroquinoline nucleus has been coupled with chalcone derivatives, which are known to have a broad range of biological activities. nih.gov These hybrids, connected by linkers such as aminoalkylsulfonamides, have displayed good antiplasmodial activity. nih.gov In silico-guided design has been used to create enone- and chalcone-chloroquinoline hybrids with the goal of improving solubility while retaining antimalarial potency. nih.gov

Benzimidazole Hybrids : New 7-chloroquinoline–benzimidazole hybrids have been synthesized to investigate their antiproliferative and antiplasmodial activities, exploring how specific structural changes influence their selectivity as potential anticancer and antimalarial agents. mdpi.com

Triazole Hybrids : The synthesis of 1,2,3-triazoles via "click chemistry" has been used to combine 7-chloroquinoline with other molecules, affording new analogs with potential antimalarial activity. semanticscholar.org This approach has been shown to enhance bioactivity, including antimicrobial, antimalarial, and anticancer effects. researchgate.net

Computational methods are increasingly integrated into the rational design process. An artificial neural network (ANN)-based Quantitative Structure-Activity Relationship (QSAR) model was developed to predict the IC₅₀ values of novel chloroquine analogs as potential inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov This led to the synthesis of 4-((7-chloroquinolin-4-yl)amino)phenol, which exhibited a low predicted IC₅₀ value and high binding affinity in molecular docking studies. nih.gov

Finally, studies have underscored the fundamental importance of the core heterocyclic structure itself. Research on analogs of antitumor agents has provided evidence that the intact quinoline ring is crucial for activity. doi.org It was also established that the placement of substituents is critical; for example, 2-{4-[(7-halo-2-quinolinyl)oxy]phenoxy}propionic acid was significantly more active than its regioisomeric 4-oxy counterpart, highlighting the sensitivity of biological activity to positional isomerism. doi.org

The following table summarizes the biological activity of selected rationally designed 7-chloroquinoline derivatives against various cell lines.

| Compound | Target | Cell Line/Strain | Measured Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|---|

| Compound 3 (a 7-chloroquinoline derivative) | Anticancer | MCF-7 (Breast Cancer) | 14.68 | semanticscholar.org |

| Compound 9 (a 7-chloroquinoline derivative) | Anticancer | MCF-7 (Breast Cancer) | 7.54 | semanticscholar.org |

| Compound 3 (a 7-chloroquinoline derivative) | Anticancer | HCT-116 (Colon Carcinoma) | 23.39 | tandfonline.com |

| Compound 9 (a 7-chloroquinoline derivative) | Anticancer | HCT-116 (Colon Carcinoma) | 21.41 | tandfonline.com |

| Compound 9 (a 7-chloroquinoline derivative) | Antimalarial | P. falciparum | Most active derivative tested | semanticscholar.org |

| Chalcone-Quinoline Hybrids (Compounds 6-27) | Antimalarial | P. falciparum (NF54) | 0.10 - 4.45 | nih.gov |

| 4-((7-chloroquinolin-4-yl)amino)phenol | Antiviral (SARS-CoV-2 Mpro) | N/A (Predicted) | 0.012 (12 nM) | nih.gov |

| 4-[(7-chloroquinolin-4-yl)amino]acetophenone (Ligand) | Antimalarial | P. falciparum (W2) | > 20.24 | nih.gov |

| {4-[(7-chloroquinolin-4-yl)amino]acetophenone}copper(II) chloride (Complex) | Antimalarial | P. falciparum (W2) | 1.43 | nih.gov |

Computational Chemistry and Theoretical Characterization of 7 Chloroquinoline Systems

Quantum Chemical Investigations of Electronic and Molecular Structure

Quantum chemical methods are instrumental in elucidating the electronic and molecular properties of heterocyclic compounds like 7-Chloroquinolin-6-amine. These computational approaches provide a molecular-level understanding of structure, reactivity, and electronic behavior, complementing experimental findings.

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. hust.edu.vn This is achieved by solving the Schrödinger equation within the DFT framework, often using hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with a basis set such as 6-311++G(d,p). researchgate.netdergipark.org.trmdpi.com For chloroquinoline derivatives, DFT calculations are employed to determine key structural parameters, including bond lengths, bond angles, and dihedral angles. researchgate.netrjptonline.org The optimization process finds the minimum energy conformation of the molecule in a vacuum or solvent model. mdpi.com The absence of imaginary frequencies in subsequent vibrational analysis confirms that the calculated structure represents a true energy minimum. mdpi.com

Table 1: Representative Geometric Parameters Calculated via DFT

| Parameter | Description | Typical Value (Å or °) | Significance |

|---|---|---|---|

| C-N (Pyridine Ring) | Bond length within the heterocyclic ring | ~1.37 Å | Influences ring aromaticity and basicity. |

| C-C (Aromatic) | Bond length within the quinoline (B57606) rings | ~1.40 Å | Indicates the degree of electron delocalization. |

| C-Cl | Bond length of the chloro substituent | ~1.74 Å | Affects electronic properties and reactivity. |

| C-N (Amine) | Bond length of the amine substituent | ~1.39 Å | Determines the interaction of the amine group with the ring. |

Note: The values presented are typical for similar aromatic systems and serve as illustrative examples of data obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is associated with the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO is the innermost empty orbital and can accept electrons, with its energy level relating to the molecule's electrophilicity. youtube.com

Table 2: Conceptual Frontier Molecular Orbital Properties

| Orbital | Description | Role in Chemical Reactions | Implication for this compound |

|---|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Electron Donor (Nucleophile) | The amine group and aromatic rings contribute to a high-energy HOMO, indicating sites prone to electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron Acceptor (Electrophile) | The electron-withdrawing chlorine atom and the pyridine (B92270) ring contribute to a low-energy LUMO, indicating susceptibility to nucleophilic attack. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.comchemrxiv.org The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values. chemrxiv.org Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. researchgate.net These areas often correspond to the location of lone pair electrons on heteroatoms. mdpi.com Regions of positive electrostatic potential (colored blue) are electron-poor and are favorable sites for nucleophilic attack. researchgate.net

For this compound, the MEP surface would be expected to show significant negative potential around the nitrogen atom of the quinoline ring and the nitrogen of the exocyclic amine group, identifying these as primary sites for electrophilic interaction, such as protonation. Conversely, the hydrogen atoms of the amine group and regions near the electron-withdrawing chlorine atom would likely exhibit positive potential, indicating them as sites for nucleophilic interaction. dergipark.org.tr

Structure Activity Relationship Sar Insights from 7 Chloroquinoline Analog Studies

Impact of Substituent Position and Nature on Observed Biological Profiles

The specific placement and chemical properties of functional groups on the 7-chloroquinoline (B30040) core are fundamental to its interaction with biological targets. Research has consistently shown that minor modifications can lead to significant changes in potency and selectivity.

Role of the Chloro Group at Position 7

The chlorine atom at the C-7 position of the quinoline (B57606) ring is a well-established and critical feature for the biological activity of many analogs, particularly in the context of antimalarial agents. An electron-withdrawing group at this position is considered essential for high potency. youtube.com

Key findings on the importance of the 7-chloro group include:

Antimalarial Activity : The 7-chloro group is a crucial requirement for the inhibition of β-hematin formation, a vital process for the malaria parasite Plasmodium falciparum. acs.orgnih.gov This inhibition is a key mechanism of action for antimalarial drugs like chloroquine (B1663885). Replacing the chlorine with a methyl group can lead to a complete loss of antimalarial activity. youtube.com

Anticancer Activity : In the development of 7-chloroquinolinehydrazones as potential anticancer drugs, the position of the chloro substituent has been identified as a key factor influencing cytotoxicity against various cancer cell lines. nih.gov

General Biological Activity : The introduction of a chlorine atom into a specific position on a biologically active molecule can substantially enhance its intrinsic activity. eurochlor.org This is attributed to chlorine's ability to modulate the molecule's electronic properties, hydrophobicity, and conformation, thereby influencing its binding to biological macromolecules. eurochlor.org

Table 1: Effect of C-7 Substituent on Antimalarial Activity

| Compound Scaffold | C-7 Substituent | Key Biological Activity | Reference |

|---|---|---|---|

| 4-Aminoquinoline (B48711) | -Cl | Essential for β-hematin inhibition | acs.orgnih.gov |

| 4-Aminoquinoline | -CH₃ | Loss of antimalarial activity | youtube.com |

| 4-Aminoquinoline | Electron-withdrawing group | Essential for high potency | youtube.com |

Influence of Aminoalkyl Side Chains at Position 4 (Contextual to 7-Chloroquinoline Derivatives)

For 4-amino-7-chloroquinoline derivatives, the side chain attached to the amino group at the C-4 position plays a pivotal role in modulating the compound's pharmacokinetic and pharmacodynamic properties. This side chain is essential for potent in vivo activity.

Key insights into the role of the C-4 side chain:

Drug Accumulation : A basic aminoalkyl side chain is crucial for the accumulation of the drug within the acidic food vacuole of the malaria parasite, a prerequisite for strong antiplasmodial activity. acs.orgnih.gov

Chain Length and Structure : The length of the alkyl chain between the nitrogen atoms of the side chain is critical. For many antimalarial analogs, a chain of two to five carbons is optimal. youtube.com The structure of the side chain also influences activity against drug-resistant strains of P. falciparum. psu.edunih.gov

Neuroprotective Activity : The 4-amino-7-chloroquinoline scaffold, including its side chain, has been identified as a critical structural framework for the activation of the nuclear receptor Nurr1 (NR4A2), a potential target for neuroprotective therapeutics in Parkinson's disease. nih.gov

Table 2: Influence of C-4 Side Chain on Biological Activity

| Derivative Class | Side Chain Feature | Impact on Biological Profile | Reference |

|---|---|---|---|

| Antimalarial 4-Aminoquinolines | Basic aminoalkyl group | Essential for drug accumulation in parasite vacuole | acs.orgnih.gov |

| Antimalarial 4-Aminoquinolines | 2-5 carbon linker between nitrogens | Optimal for high potency | youtube.com |

| 4-Aminoquinolines | Intermolecular H-bonding motif | Enhanced activity against resistant P. falciparum | nih.gov |

| Neuroprotective Agents | 4-amino scaffold | Critical for activation of Nurr1 receptor | nih.gov |

Significance of Modifications on the Amino Moiety (General)

Modifications to the terminal amino group of the side chain or the nature of the substituents attached to it can drastically alter the biological profile of 7-chloroquinoline derivatives. These changes can enhance potency, broaden the spectrum of activity, and improve selectivity.

Key findings include:

Antimicrobial Potential : Substitutions at the 4-amino position have been shown to produce chloroquine analogs with enhanced antimicrobial properties compared to the parent drug. nih.gov

Anticancer Selectivity : The introduction of heterocyclic rings containing sulfur and nitrogen atoms onto the amino moiety has resulted in compounds with greater selectivity towards specific cancer cell lines, such as MCF-7 (breast cancer). tandfonline.com

Structural Requirements : For antimalarial activity, a terminal tertiary amine in the side chain is often associated with higher potency. youtube.com The absence of an active substituent on the amino group can lead to a significant reduction in biological activity. tandfonline.com

Linker Design and its Contribution to Pharmacological Efficacy

Bisquinoline Antimalarials : In N,N'-bis(7-chloroquinolin-4-yl)alkyldiamines, the nature of the linker connecting the two quinoline units significantly impacts antiparasitic activity and cytotoxicity. nih.gov

Hybrid Anticancer Agents : Studies on hybrid molecules combining 7-chloroquinoline and benzimidazole moieties have shown that the type of linker (e.g., 3-phenyl, 4-phenyl piperazine) influences the resulting antiproliferative activity against various cancer cell lines. mdpi.com

General Principles : Effective linker design is crucial for balancing drug stability in circulation with efficient release of the active component at the target site. nih.gov Key parameters of the linker, including its charge, polarity, and hydrophilicity, affect the efficacy and toxicity of conjugated drugs. wuxiapptec.com

Correlation of Computational Data with Observed SAR Trends

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, provide valuable tools for understanding and predicting the biological activities of 7-chloroquinoline derivatives. These in silico approaches help to rationalize observed SAR trends and guide the design of new, more potent analogs.

QSAR Models : QSAR analyses have successfully correlated the structural features of 4-amino-7-chloroquinoline derivatives with their biological activities. For instance, studies have shown that hydrophobic interactions positively influence the inhibition of botulinum neurotoxin, whereas increased polarity is favorable for antimalarial activity. bg.ac.rs Other QSAR models have been developed to identify the specific structural requirements for activity against both chloroquine-sensitive and resistant malaria strains. arabjchem.org

Molecular Docking : Docking studies have been employed to investigate the binding interactions of 7-chloroquinoline derivatives with their molecular targets. These studies have helped to elucidate the structural basis for the antitubercular and antimalarial activities of novel compounds by predicting their binding affinity and orientation within the active sites of enzymes like shikimate kinase and hypoxanthine-guanine phosphoribosyltransferase. researchgate.net

Pharmacokinetic Predictions : In silico tools have been used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of novel 7-chloroquinoline analogs. For example, computational analysis has been used to predict the gastrointestinal absorption and blood-brain barrier penetration of compounds, correlating these predictions with their observed antinociceptive effects in animal models. nih.gov

Table 3: Summary of Computational SAR Findings

| Computational Method | Compound Class | Key Finding | Reference |

|---|---|---|---|

| QSAR | 4-Amino-7-chloroquinolines | Higher polarity correlates with higher antimalarial activity | bg.ac.rs |

| QSAR | Side chain modified 4-amino-7-chloroquinolines | Identified structural requirements for activity against resistant malaria strains | arabjchem.org |

| Molecular Docking | 7-Chloroquinoline derivatives | Predicted binding to antitubercular/antimalarial enzyme targets | researchgate.net |

| In Silico ADME | 7-Chloro-4-(phenylselanyl) quinoline analogues | Predicted blood-brain barrier penetration, correlating with central antinociceptive effects | nih.gov |

Mechanistic Investigations and Target Interaction Hypotheses for 7 Chloroquinoline Derivatives

Exploration of Molecular Mechanisms (General, without clinical outcomes)

Derivatives of 7-chloroquinoline (B30040) have been the subject of extensive research to elucidate their molecular mechanisms of action against various pathogens and in modulating host biochemical pathways. These investigations have revealed a multi-faceted approach by which these compounds exert their biological effects, primarily centered on disrupting critical pathogen survival pathways and interacting with host inflammatory processes.

A primary and well-established mechanism of action for 7-chloroquinoline derivatives, particularly in the context of malaria, is the disruption of the heme detoxification pathway within the parasite. nih.gov During its intra-erythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. biorxiv.org To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin, a process essential for its survival. nih.govbiorxiv.org

7-Chloroquinoline-based compounds, such as chloroquine (B1663885), accumulate in the parasite's acidic digestive vacuole. nih.gov Here, they are thought to interfere with hemozoin formation through several proposed mechanisms. One key hypothesis is that these compounds cap the growing faces of the hemozoin crystal, preventing further polymerization of heme. Another suggested mechanism is the formation of a complex between the 7-chloroquinoline derivative and heme, which is toxic to the parasite and prevents its sequestration into hemozoin. nih.gov The 4-amino-7-chloroquinoline core is crucial for this activity, as it demonstrates the ability to inhibit the formation of β-hematin (the synthetic equivalent of hemozoin). nih.gov Studies have shown that while the 4-aminoquinoline (B48711) nucleus itself can complex with heme, the presence of the 7-chloro group is vital for the inhibition of β-hematin formation. nih.gov The accumulation of free heme due to this inhibition is believed to lead to oxidative stress and parasite death.

| Derivative Class | Proposed Interaction with Heme Detoxification | Key Findings |

| 4-Aminoquinolines | Inhibition of β-hematin (hemozoin) formation | Accumulate in the parasite's digestive vacuole and cap the growing hemozoin crystal or form a toxic complex with heme. nih.govnih.gov |

| Chloroquine | Binds to heme with high affinity, preventing its polymerization. | Can extract heme bound to Plasmodium falciparum histidine-rich protein-2 (PfHRP-2), disrupting the detoxification process. nih.gov |

Beyond heme detoxification, 7-chloroquinoline derivatives have been shown to inhibit essential enzymes in both parasites and bacteria.

Falcipain-2 Inhibition: Falcipain-2 is a crucial cysteine protease for the malaria parasite, Plasmodium falciparum. It plays a significant role in the degradation of hemoglobin within the parasite's food vacuole, a process vital for providing amino acids for parasite growth. rsc.orgnih.gov Inhibition of this enzyme leads to a disruption in this critical nutrient supply chain. Certain 7-chloroquinoline-triazole hybrids have been specifically designed and synthesized to target Falcipain-2. rsc.orgmdpi.com These compounds have demonstrated the ability to inhibit the catalytic activity of Falcipain-2 at micromolar concentrations, leading to a halt in parasite development, particularly at the trophozoite stage. rsc.org For instance, a compound designated QP-11, which features a piperazine-linked 7-chloroquinoline-triazole motif, has been identified as a potent inhibitor of Falcipain-2. mdpi.com

| Compound Series | Target Enzyme | Inhibitory Activity (IC50) |

| Quinoline-Triazole Hybrids (T4, T7) | Falcipain-2 | 25.64 µM (T4), 16.16 µM (T7) rsc.org |

| Piperazine linked 7-chloroquinoline-triazole conjugate (QP-11) | Falcipain-2 | Effective inhibitor, leading to reduced parasitemia in vivo. mdpi.com |

DNA Gyrase Inhibition: The quinoline (B57606) core is a well-known pharmacophore that targets DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, a process necessary for DNA replication and transcription. nih.govmdpi.com By inhibiting DNA gyrase, quinolone antibiotics interfere with these fundamental cellular processes, leading to bacterial cell death. youtube.com While much of the research has focused on fluoroquinolones, the underlying quinoline scaffold is the key interacting moiety. These compounds typically bind to the complex of DNA gyrase and DNA, stabilizing it and leading to lethal double-strand breaks in the bacterial chromosome. youtube.com The development of 7-chloroquinoline derivatives as potential antibacterial agents often leverages this mechanism, aiming to create compounds with potent inhibitory effects on DNA gyrase. mdpi.com

7-Chloroquinoline derivatives have also been investigated for their ability to modulate host biochemical pathways, particularly those involved in inflammation. mdpi.com Certain derivatives have demonstrated significant anti-inflammatory and analgesic properties in various experimental models. tbzmed.ac.irnih.gov

One proposed mechanism for this anti-inflammatory effect is the suppression of key inflammatory mediators. For example, the compound 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone was shown to inhibit the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2), both of which are pivotal in the inflammatory response. tbzmed.ac.irtbzmed.ac.ir This inhibition was observed in both cellular models using RAW 264.7 macrophages and in animal models of inflammation. tbzmed.ac.ir The suppression of these mediators suggests that 7-chloroquinoline derivatives can interfere with inflammatory signaling cascades, potentially through the modulation of transcription factors like NF-κB, which regulate the expression of pro-inflammatory genes. nih.gov

| Derivative | Pathway/Mediator Modulated | Observed Effect |

| 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone | Nitric Oxide (NO), COX-2, IL-6, IL-1β, TNF-α | Significant inhibition of serum NO and COX-2 levels; decreased gene expression of inflammatory markers. tbzmed.ac.irtbzmed.ac.ir |

| 4-Phenylselenyl-7-chloroquinoline | Inflammatory mediators | Exerts acute anti-inflammatory and antinociceptive actions. nih.gov |

| Amodiaquine and Chloroquine | NR4A2 signaling pathway | Suppresses pro-inflammatory gene expression in microglia. nih.gov |

Strategies for Circumventing Drug Resistance Mechanisms (Academic/Biochemical Focus)

The emergence and spread of drug resistance, particularly in malaria parasites, have necessitated the development of strategies to circumvent these mechanisms. cdc.gov Research has focused on modifying the 7-chloroquinoline scaffold to restore activity against resistant strains.

A primary mechanism of resistance to chloroquine in P. falciparum involves mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the parasite's digestive vacuole membrane. nih.govnih.gov These mutations enable the transporter to efflux the protonated drug out of the vacuole, reducing its concentration at the site of action. nih.gov

To counter this, researchers have explored structural modifications to the 7-chloroquinoline molecule. The goal is to design derivatives that are either not recognized by the mutated transporter or that can inhibit the transporter's efflux function. This often involves altering the side chain of the 4-aminoquinoline core. By modifying the length, bulk, and basicity of the side chain, it is possible to create compounds that are less efficiently transported by the resistant PfCRT isoforms. nih.gov For example, the lipophilicity of a compound can influence its interaction with the transporter, and modifications that increase lipophilicity have been a strategy to overcome resistance. mdpi.com

A promising strategy to combat drug resistance is the development of hybrid molecules. future-science.com This approach involves covalently linking the 7-chloroquinoline pharmacophore with another molecule that has a different mechanism of action. mdpi.comnih.govresearchgate.net The rationale is that the resulting hybrid compound will have a dual or multi-target mode of action, making it more difficult for the parasite to develop resistance. future-science.com

Several types of hybrid compounds have been synthesized and evaluated. These include:

7-Chloroquinoline-Triazole Hybrids: These compounds combine the quinoline core with a triazole moiety, which can confer additional biological activities. researchgate.net This strategy has been used to develop inhibitors of enzymes like Falcipain-2. mdpi.com

7-Chloroquinoline-Sulfonamide Hybrids: This class of hybrids has been explored for its antimalarial potential, aiming to combine the mechanisms of both pharmacophores. future-science.com

7-Chloroquinoline-Benzimidazole Hybrids: These hybrids have shown potent antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov

Ferroquine: A notable example is ferroquine, a hybrid of chloroquine and ferrocene (B1249389). It is thought to act by blocking PfCRT and acting as a resistance-reversing agent due to its lipophilic properties. mdpi.com

By incorporating multiple pharmacophores, these hybrid compounds can potentially interact with several targets simultaneously, thereby reducing the likelihood of resistance emerging through a single-point mutation. mdpi.comfuture-science.com

Metal Complexation to Overcome Resistance Mechanisms

The incorporation of a metal center into a 7-chloroquinoline derivative can fundamentally alter its physicochemical properties, such as lipophilicity, geometry, and electronic distribution. These changes can lead to modified biological activity, including the ability to overcome resistance. The resulting metal complexes may exhibit different cellular uptake mechanisms, interact with alternative intracellular targets, and possess distinct cytotoxic profiles compared to the parent organic ligand.

Furthermore, metal complexes can introduce novel mechanisms of cytotoxicity . While many conventional anticancer drugs target nuclear DNA, metal complexes of 7-chloroquinoline derivatives may exhibit a broader range of biological targets. These can include mitochondria, the endoplasmic reticulum, and specific enzymes that are crucial for cancer cell survival and proliferation. For example, some metal complexes can induce cell death through the generation of reactive oxygen species (ROS), leading to overwhelming oxidative stress that circumvents apoptosis-resistance pathways.

Research into the metal complexes of various 7-chloroquinoline derivatives has provided insights into their potential to combat drug resistance. Studies on related quinoline compounds have shown that their metal complexes can exhibit enhanced cytotoxicity against resistant cancer cell lines.

Table 1: Investigated Metal Complexes of Quinolone Derivatives and their Postulated Mechanisms for Overcoming Resistance

| Metal Ion | Quinolone Ligand Class | Postulated Mechanism to Overcome Resistance |

| Copper(II) | Fluoroquinolones | Altered cellular uptake, induction of oxidative stress. |

| Ruthenium(II) | Clioquinol Derivatives | Targeting of mitochondria, bypassing nuclear DNA repair mechanisms. |

| Gold(I) | 8-Hydroxyquinoline (B1678124) Analogs | Inhibition of thioredoxin reductase, overcoming resistance to platinum drugs. |

| Platinum(II) | Modified Chloroquine Analogs | Different DNA binding modes, evading recognition by DNA repair enzymes. |

Another critical aspect is the potential for these metal complexes to inhibit key proteins involved in resistance . For example, P-glycoprotein (P-gp) is an efflux pump that is frequently overexpressed in multidrug-resistant cancer cells, actively pumping chemotherapeutic agents out of the cell. The unique structural features of certain 7-chloroquinoline metal complexes may allow them to evade recognition by P-gp or even inhibit its function, leading to increased intracellular drug accumulation and restored sensitivity.

The interaction of these complexes with biological macromolecules is a central theme in their mechanism of action. Spectroscopic studies and molecular modeling have been employed to understand how these compounds bind to proteins and nucleic acids. It is hypothesized that the metal center can facilitate interactions with specific amino acid residues in proteins or with the phosphate (B84403) backbone and nucleobases of DNA, leading to conformational changes that disrupt their normal function.

Future Directions and Emerging Research Avenues for 7 Chloroquinolin 6 Amine and Analogs

Rational Design of Novel 7-Chloroquinoline (B30040) Scaffolds for Enhanced Biological Activity

The rational design of new 7-chloroquinoline derivatives is a cornerstone of modern medicinal chemistry, aimed at amplifying their therapeutic effects. This strategy is deeply rooted in understanding the structure-activity relationships (SAR), which dictate how molecular structure influences biological function. Researchers are actively pursuing several avenues to create compounds with superior potency, selectivity, and pharmacokinetic properties.

A primary focus is the strategic modification of the quinoline (B57606) core. The introduction of diverse substituents at key positions, such as C-2, C-4, and C-8, has been shown to be a fruitful approach for modulating biological activity. By systematically varying the electronic properties, size, and lipophilicity of these substituents, chemists can fine-tune the interactions between the compound and its biological target. This allows for the optimization of binding affinity and the potential reduction of off-target effects.

Bioisosteric replacement represents another critical strategy. This involves substituting the chlorine atom at the C-7 position with other functional groups or halogens to alter the molecule's physicochemical properties. Such modifications can enhance target engagement, improve metabolic stability, or alter the compound's solubility, leading to more effective drug candidates.

Furthermore, the concept of molecular hybridization is gaining traction. This involves combining the 7-chloroquinoline scaffold with other known pharmacophores to create hybrid molecules. These new entities are designed to interact with multiple biological targets, potentially leading to synergistic therapeutic effects or novel mechanisms of action, thereby expanding the therapeutic applications of the quinoline class.

Application of Machine Learning and Artificial Intelligence in Compound Discovery and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is significantly accelerating the discovery and optimization of novel 7-chloroquinoline-based compounds. These powerful computational technologies can process and analyze vast datasets of chemical information to predict the properties of new molecules and guide their design.

A key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. These ML-driven models can predict the biological activity of new 7-chloroquinoline derivatives based on their structural features. This enables the rapid virtual screening of extensive compound libraries, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing, thus saving considerable time and resources.

Moreover, ML algorithms are proving invaluable in predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of these compounds. By flagging potential liabilities early in the drug discovery pipeline, these predictive models help to de-risk development and reduce the high attrition rates often seen in later-stage clinical trials.

Exploration of Novel Synthetic Methodologies for Compound Diversification and Scalability

The advancement of innovative and efficient synthetic methods is paramount for both the exploration of diverse 7-chloroquinoline analogs and their eventual large-scale manufacturing. Chemists are focused on refining existing synthetic pathways and pioneering new techniques to enhance structural variety and ensure scalability.

A significant area of research is the development of more efficient and environmentally friendly methods for constructing the core quinoline ring system. While classic name reactions have been historically important, modern chemistry is moving towards transition-metal-catalyzed reactions, such as C-H activation and cross-coupling reactions. These contemporary methods often proceed under milder conditions, offer greater functional group tolerance, and provide higher yields, making them more suitable for modern drug discovery programs.

Late-stage functionalization is another critical area of development. These techniques permit the introduction of chemical diversity at a late point in a synthetic sequence. This allows for the rapid creation of a broad library of analogs from a common intermediate, which is highly efficient for systematically exploring structure-activity relationships.

Furthermore, as promising candidates emerge, the focus shifts to developing scalable and cost-effective synthetic routes suitable for industrial production. This involves optimizing reaction conditions, minimizing the number of synthetic steps, and utilizing affordable and readily available starting materials. The adoption of technologies like continuous flow chemistry is also being explored to improve the safety, efficiency, and consistency of large-scale synthesis.

Development of Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

The precise and unambiguous determination of the chemical structure of novel 7-chloroquinoline derivatives is fundamental to understanding their biological activity and ensuring their quality. Advanced analytical and spectroscopic techniques are indispensable tools for providing detailed insights into molecular connectivity, stereochemistry, and conformation.

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition of newly synthesized compounds. It provides an extremely accurate mass measurement, which is crucial for verifying the molecular formula of the target molecule and identifying potential impurities with a high degree of confidence.

Nuclear Magnetic Resonance (NMR) spectroscopy remains an essential tool for detailed structural elucidation in solution. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide critical information about the chemical environment of atoms within the molecule. More complex two-dimensional (2D) NMR experiments, including COSY, HSQC, and HMBC, are used to map out the connectivity between atoms and piece together the complete molecular structure.

Q & A

Q. Table 1: Common Synthetic Pathways

| Precursor | Reaction Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Quinolin-6-ol | Cl₂, FeCl₃ catalyst | 65–70 | 90 |

| 7-Nitroquinoline | Pd/C hydrogenation | 75–80 | 95 |

Basic: How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

A multi-technique approach is critical:

- Spectroscopy : Use -/-NMR to verify aromatic proton environments and amine groups. Compare with PubChem reference spectra .

- Mass Spectrometry : Confirm molecular weight (MW: 178.62 g/mol) via HRMS or ESI-MS.

- Elemental Analysis : Validate C, H, N, and Cl percentages (e.g., Cl% theoretical: 19.8%) .

- XRD : For crystalline samples, resolve bond angles and confirm planarity of the quinoline ring .

Advanced: How can conflicting spectral data for this compound derivatives be resolved?

Methodological Answer:

Contradictions often arise from solvent effects or tautomerism:

- Solvent Standardization : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .

- Dynamic NMR : Perform variable-temperature experiments to detect tautomeric equilibria (e.g., amine-proton exchange).

- Computational Validation : Use DFT calculations (e.g., Gaussian) to predict -NMR shifts and compare with experimental data .

Advanced: What strategies are effective for studying the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

To explore catalytic applications:

- Suzuki-Miyaura Coupling : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) with aryl boronic acids. Optimize base (K₂CO₃ vs. Cs₂CO₃) for deprotonation .

- Kinetic Analysis : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates under varying conditions.

- Mechanistic Probes : Introduce radical scavengers (TEMPO) or isotopic labeling (-amine) to elucidate pathways .

Q. Table 2: Cross-Coupling Efficiency

| Catalyst | Substrate | Yield (%) | TOF (h⁻¹) |

|---|---|---|---|

| Pd(OAc)₂ | PhB(OH)₂ | 82 | 120 |

| PdCl₂ | 4-MeOC₆H₄B(OH)₂ | 68 | 90 |

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and goggles.

- Ventilation : Conduct reactions in a fume hood (H335: May cause respiratory irritation) .

- Waste Disposal : Neutralize acidic byproducts before disposal.

- Storage : Keep in amber vials under inert atmosphere (N₂/Ar) at 4°C to prevent degradation .

Advanced: How can computational methods enhance the design of this compound-based pharmacophores?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinase inhibitors).

- QSAR Modeling : Train models on derivatives’ IC₅₀ data to identify critical substituents .

- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) .

Basic: How should researchers address low reproducibility in synthesizing this compound?

Methodological Answer:

- Detailed Documentation : Record exact stoichiometry, solvent grades, and equipment calibration.

- Batch Analysis : Compare multiple synthesis batches via HPLC to identify outliers.

- Collaborative Validation : Share protocols with independent labs to confirm reproducibility .

Advanced: What statistical approaches are suitable for analyzing bioactivity data of this compound analogs?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.